Home > Products > Screening Compounds P102823 > Casopitant metabolite M13
Casopitant metabolite M13 - 921765-80-2

Casopitant metabolite M13

Catalog Number: EVT-12921035
CAS Number: 921765-80-2
Molecular Formula: C30H35F7N4O3
Molecular Weight: 632.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Casopitant metabolite M13, also known as GSK525060, is a significant metabolite of casopitant, a potent and selective antagonist of the neurokinin-1 receptor. Originally developed for the prevention of chemotherapy-induced nausea and vomiting, casopitant has been extensively studied for its pharmacokinetics and metabolic pathways in various species, including humans, dogs, and rats. M13 is particularly notable due to its role in the metabolism of casopitant and its therapeutic implications.

Source

Casopitant was synthesized by GlaxoSmithKline and has undergone various studies to understand its pharmacological properties and metabolic disposition. The primary research surrounding M13 focuses on its formation from casopitant and its subsequent biological activity.

Classification

Casopitant metabolite M13 falls under the classification of neurokinin-1 receptor antagonists. It is categorized within the broader class of piperidinecarboxamides, which are known for their role in modulating neurokinin signaling pathways.

Synthesis Analysis

Methods

The synthesis of casopitant metabolite M13 involves metabolic transformations of the parent compound, casopitant. The primary synthetic pathway includes:

  • Hydroxylation: The introduction of hydroxyl groups into the structure of casopitant.
  • Deacetylation: Removal of the acetyl group from the molecule.
  • Oxidation: Conversion of certain functional groups to their oxidized forms.

Technical Details

The metabolic pathway leading to M13 involves cytochrome P450 enzymes, which facilitate oxidation reactions. The specific enzymes responsible for these transformations have been identified in various studies, highlighting the enzyme-substrate interactions that lead to the formation of M13 from casopitant.

Molecular Structure Analysis

Structure

The molecular structure of casopitant metabolite M13 features a hydroxylated derivative of the original casopitant compound. The structural modifications include:

  • A hydroxyl group (-OH) at specific positions on the aromatic rings.
  • Retention of the piperidine and piperazine moieties that are characteristic of its parent compound.

Data

Molecular weight and structural formula data for M13 indicate that it retains significant portions of the original casopitant structure while incorporating functional groups that enhance its pharmacological properties.

Chemical Reactions Analysis

Reactions

Casopitant metabolite M13 is primarily formed through metabolic reactions involving:

  • Oxidative metabolism: Catalyzed by cytochrome P450 enzymes.
  • Conjugation reactions: Such as glucuronidation, which may occur post-oxidation to facilitate excretion.

Technical Details

The formation of M13 from casopitant illustrates a complex interplay between various enzymatic pathways, emphasizing the importance of metabolic stability and reactivity in drug design. Studies have shown that M13 can also undergo further metabolism, resulting in additional metabolites that may possess distinct biological activities.

Mechanism of Action

Process

M13 acts as an antagonist at the neurokinin-1 receptor, similar to its parent compound. Its mechanism involves:

  • Binding to the neurokinin-1 receptor, inhibiting the action of substance P, a neuropeptide associated with pain perception and nausea.
  • Modulating neurotransmitter release to alleviate symptoms associated with chemotherapy-induced nausea.

Data

Pharmacokinetic studies reveal that M13 maintains effective plasma concentrations necessary for receptor antagonism while displaying favorable absorption characteristics across different species.

Physical and Chemical Properties Analysis

Physical Properties

Casopitant metabolite M13 exhibits properties typical of small organic molecules:

  • Solubility: Soluble in organic solvents with moderate solubility in aqueous solutions.
  • Stability: Demonstrates stability under physiological conditions, which is crucial for therapeutic efficacy.

Chemical Properties

Chemical analyses indicate that M13 possesses functional groups that allow for hydrogen bonding and interactions with biological targets. Its reactivity profile suggests potential for further modifications or derivatizations to enhance therapeutic outcomes.

Applications

Scientific Uses

Casopitant metabolite M13 has several applications in scientific research:

  • Pharmacological studies: Investigated as a potential therapeutic agent for conditions related to neurokinin signaling dysregulation.
  • Toxicology assessments: Used in studies examining the safety profiles of casopitant and its metabolites during drug development phases.
  • Biomarker development: Explored as a biomarker for monitoring drug metabolism and efficacy in clinical settings.

Properties

CAS Number

921765-80-2

Product Name

Casopitant metabolite M13

IUPAC Name

(2R,4S)-4-(4-acetyl-3-hydroxypiperazin-1-yl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide

Molecular Formula

C30H35F7N4O3

Molecular Weight

632.6 g/mol

InChI

InChI=1S/C30H35F7N4O3/c1-17-11-23(31)5-6-25(17)26-15-24(39-9-10-40(19(3)42)27(43)16-39)7-8-41(26)28(44)38(4)18(2)20-12-21(29(32,33)34)14-22(13-20)30(35,36)37/h5-6,11-14,18,24,26-27,43H,7-10,15-16H2,1-4H3/t18-,24+,26-,27?/m1/s1

InChI Key

IMIUKXZVUAUOBR-GFILMBHASA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(C(C4)O)C(=O)C

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(C(C4)O)C(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.